2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with a thioamide under acidic conditions to form the thiazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as crystallization or chromatography, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce esters or amides.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
- 2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)propanoic acid
- Hydrazine-coupled pyrazoles
- 5-Amino-pyrazoles
Uniqueness: 2-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazole-4-carboxylic acid stands out due to its dual heterocyclic structure, which provides a unique combination of chemical properties and biological activities. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H7N3O2S |
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Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c1-11-6(2-3-9-11)7-10-5(4-14-7)8(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
OJRQSJRUTJRGCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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